N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-4-methylbenzamide N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-4-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 468073-59-8
VCID: VC16139622
InChI: InChI=1S/C15H15N3O3/c1-11-4-6-12(7-5-11)15(20)16-10-14(19)18-17-9-13-3-2-8-21-13/h2-9H,10H2,1H3,(H,16,20)(H,18,19)/b17-9+
SMILES:
Molecular Formula: C15H15N3O3
Molecular Weight: 285.30 g/mol

N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-4-methylbenzamide

CAS No.: 468073-59-8

Cat. No.: VC16139622

Molecular Formula: C15H15N3O3

Molecular Weight: 285.30 g/mol

* For research use only. Not for human or veterinary use.

N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-4-methylbenzamide - 468073-59-8

Specification

CAS No. 468073-59-8
Molecular Formula C15H15N3O3
Molecular Weight 285.30 g/mol
IUPAC Name N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]-4-methylbenzamide
Standard InChI InChI=1S/C15H15N3O3/c1-11-4-6-12(7-5-11)15(20)16-10-14(19)18-17-9-13-3-2-8-21-13/h2-9H,10H2,1H3,(H,16,20)(H,18,19)/b17-9+
Standard InChI Key ULACVUKTHCASRS-RQZCQDPDSA-N
Isomeric SMILES CC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CO2
Canonical SMILES CC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CO2

Introduction

Structural Characteristics and Molecular Properties

The compound features a 4-methylbenzamide core linked to a furan-2-ylmethylene hydrazine group via a 2-oxoethyl spacer. The EE-configuration of the hydrazone double bond (N=N\text{N=N}) is stabilized by conjugation with the furan ring, as evidenced by its stereodescriptor (2E)(2E) in the IUPAC name . Key structural attributes include:

  • Molecular formula: C15H15N3O3\text{C}_{15}\text{H}_{15}\text{N}_{3}\text{O}_{3}

  • SMILES notation: CC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CO2

  • InChIKey: VNJKCISMYLGSHP-NTEUORMPSA-N

The furan ring contributes to the compound’s planar geometry, while the 4-methyl group on the benzamide enhances hydrophobic interactions. Comparative analysis with analogs, such as NN'-(furan-2-ylmethylene)-4-methylbenzohydrazide (C13H12N2O2\text{C}_{13}\text{H}_{12}\text{N}_{2}\text{O}_{2}), highlights the role of the 2-oxoethyl spacer in modulating steric and electronic properties .

Synthetic Routes and Analytical Characterization

Synthesis

The compound is synthesized via a two-step condensation reaction:

  • Formation of the hydrazine intermediate: 4-Methylbenzoyl chloride reacts with ethylenediamine to yield N(2aminoethyl)4methylbenzamideN-(2-aminoethyl)-4-methylbenzamide.

  • Hydrazone formation: The intermediate reacts with furan-2-carbaldehyde in ethanol under acidic conditions, forming the EE-configured hydrazone .

Spectroscopic Analysis

  • NMR Spectroscopy: The 1H^1\text{H}-NMR spectrum reveals characteristic signals for the furan protons (δ 6.50–7.40 ppm), methyl group (δ 2.35 ppm), and amide NH (δ 10.2 ppm) .

  • IR Spectroscopy: Stretching vibrations at 1,650 cm1^{-1} (C=O amide) and 1,580 cm1^{-1} (C=N hydrazone) confirm functional groups .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/zm/z 285.1113 ([M+H]+^+), consistent with the molecular formula .

X-ray Crystallography

While no crystallographic data exists for this specific compound, related hydrazones exhibit planar geometries with intramolecular hydrogen bonding between the amide NH and hydrazone N atom .

Theoretical and Computational Analyses

Density Functional Theory (DFT) Calculations

DFT studies on analogous hydrazones predict:

  • HOMO-LUMO gap: 4.2–4.5 eV, indicating moderate reactivity .

  • Electrostatic potential: Negative regions localize on the furan oxygen and amide carbonyl, suggesting nucleophilic attack sites .

Exploration of Biological Activities

Structure-Activity Relationships (SAR)

  • Furan ring: Essential for π-stacking with aromatic residues in enzyme active sites .

  • 4-Methyl substitution: Enhances lipophilicity, improving membrane permeability .

Physicochemical and Pharmacokinetic Profiling

PropertyValueSource
logP2.15
Hydrogen bond donors2
Polar surface area72.3 Ų
Water solubility0.12 mg/mL (predicted)

The compound’s moderate logP and polar surface area suggest balanced solubility and permeability, making it suitable for oral administration .

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